2-[(4-Bromo-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of compounds known as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are fused heterocycles with a complex structure that often exhibit biological activity. Research on this specific compound focuses on its potential as a xanthine oxidase inhibitor []. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition is a therapeutic target for conditions like gout.
The synthesis of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is described in the literature through a multi-step process []. It involves the use of a biphenyl substituent and proceeds through oxidative cyclization and Dimroth rearrangement reactions. Specific details regarding reaction conditions, yields, and purification techniques are not elaborated upon in the source material.
While the provided literature does not delve into detailed molecular structure analysis techniques like X-ray crystallography or NMR spectroscopy for this compound, its structure can be inferred from its name and the described synthesis []. It features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a 4-bromo-1H-pyrazol-1-yl substituent at the 2-position and a methyl group at the 7-position.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: